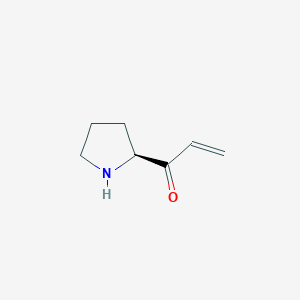
4(3H)-Quinazolinone, 2-((2-benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-chlorophenyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a benzothiazole moiety, a sulfonyl group, and multiple halogen substitutions. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-chlorophenyl)-4(3H)-quinazolinone typically involves multiple steps:
Formation of the Benzothiazole Moiety: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of 2-aminobenzenethiol with carbon disulfide and an appropriate halogenating agent.
Introduction of the Sulfonyl Group: The benzothiazole derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting 2-aminobenzamide with a suitable aldehyde or ketone under acidic or basic conditions.
Halogenation: The final step involves the bromination and chlorination of the quinazolinone core to introduce the dibromo and chlorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The halogen atoms in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-chlorophenyl)-4(3H)-quinazolinone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and targets.
Industrial Applications: It may be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((2-Benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-chlorophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-((2-Benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-methylphenyl)-4(3H)-quinazolinone
- **2-((2-Benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-fluorophenyl)-4(3H)-quinazolinone
Uniqueness
The uniqueness of 2-((2-Benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-chlorophenyl)-4(3H)-quinazolinone lies in its specific halogen substitutions and the presence of the benzothiazole moiety, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
108659-82-1 |
|---|---|
Molecular Formula |
C22H12Br2ClN3O3S2 |
Molecular Weight |
625.7 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfonylmethyl)-6,8-dibromo-3-(2-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H12Br2ClN3O3S2/c23-12-9-13-20(14(24)10-12)27-19(28(21(13)29)17-7-3-1-5-15(17)25)11-33(30,31)22-26-16-6-2-4-8-18(16)32-22/h1-10H,11H2 |
InChI Key |
VZRZDCCSLLSCRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC3=NC4=C(C=C(C=C4Br)Br)C(=O)N3C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















